molecular formula C17H17NO5S B2887734 ETHYL 4-[2-(BENZENESULFONYL)ACETAMIDO]BENZOATE CAS No. 847588-91-4

ETHYL 4-[2-(BENZENESULFONYL)ACETAMIDO]BENZOATE

Cat. No.: B2887734
CAS No.: 847588-91-4
M. Wt: 347.39
InChI Key: UWLKJWNMATVCTJ-UHFFFAOYSA-N
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Description

ETHYL 4-[2-(BENZENESULFONYL)ACETAMIDO]BENZOATE is an organic compound with the molecular formula C17H17NO5S. It is characterized by the presence of an ester group, a secondary amide, and a sulfone group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 4-[2-(BENZENESULFONYL)ACETAMIDO]BENZOATE typically involves the reaction of ethyl 4-aminobenzoate with phenylsulfonyl acetic acid under suitable conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions often include a solvent like dichloromethane and a base such as triethylamine to neutralize the by-products .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity of the final product .

Chemical Reactions Analysis

Types of Reactions

ETHYL 4-[2-(BENZENESULFONYL)ACETAMIDO]BENZOATE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

ETHYL 4-[2-(BENZENESULFONYL)ACETAMIDO]BENZOATE has several scientific research applications:

Mechanism of Action

The mechanism of action of ETHYL 4-[2-(BENZENESULFONYL)ACETAMIDO]BENZOATE involves its interaction with specific molecular targets. The sulfone group can act as an electrophilic center, facilitating interactions with nucleophilic sites on enzymes or receptors. The amide and ester groups can participate in hydrogen bonding and other non-covalent interactions, stabilizing the compound’s binding to its target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

ETHYL 4-[2-(BENZENESULFONYL)ACETAMIDO]BENZOATE is unique due to the presence of the phenylsulfonyl group, which imparts specific electronic and steric properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for various applications .

Properties

IUPAC Name

ethyl 4-[[2-(benzenesulfonyl)acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO5S/c1-2-23-17(20)13-8-10-14(11-9-13)18-16(19)12-24(21,22)15-6-4-3-5-7-15/h3-11H,2,12H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWLKJWNMATVCTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CS(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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